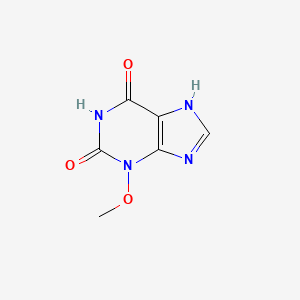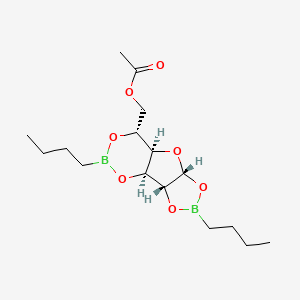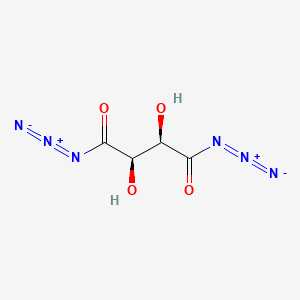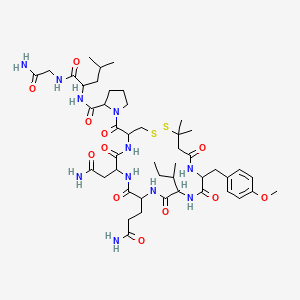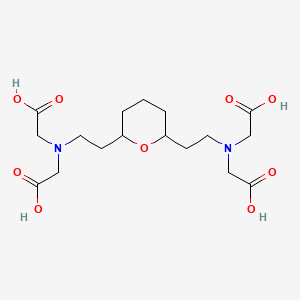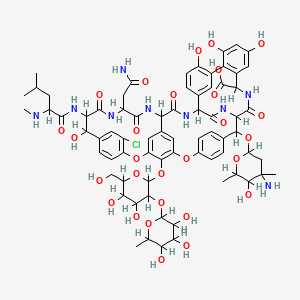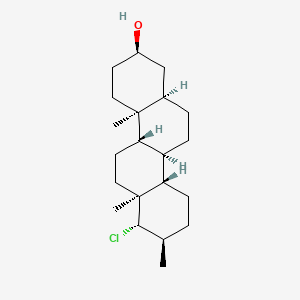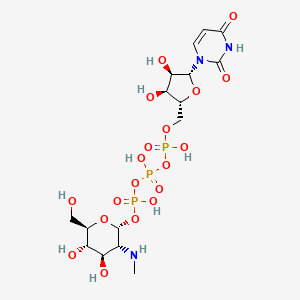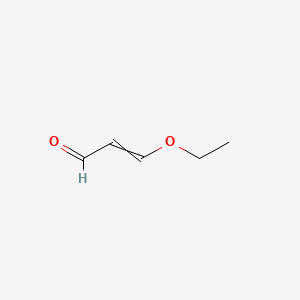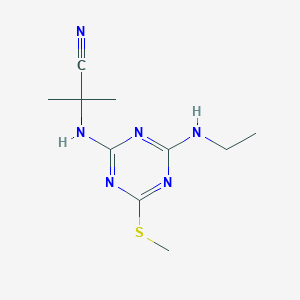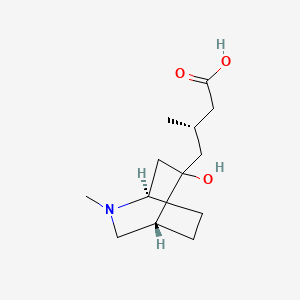
Dioscoretine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioscoretine involves the extraction from Dioscorea species. The process typically includes drying the plant material in a cool place to preserve the highest diosgenin content, which is a precursor for this compound . The extraction method involves using a solvent system to isolate the compound, followed by purification steps to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with ongoing studies to optimize extraction methods and improve yield. The focus is on developing cost-effective and efficient processes that can be scaled up for commercial production.
Chemical Reactions Analysis
Types of Reactions
Dioscoretine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to create derivatives with improved properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of the compound.
Scientific Research Applications
Dioscoretine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential as an anti-diabetic agent due to its hypoglycemic properties.
Mechanism of Action
The mechanism of action of dioscoretine involves its interaction with specific molecular targets and pathways. It is known to modulate key signaling pathways related to glucose metabolism, thereby exerting its hypoglycemic effects. The compound may also interact with receptors involved in insulin signaling, enhancing glucose uptake and utilization in cells .
Comparison with Similar Compounds
Similar Compounds
Diosgenin: A steroidal saponin found in Dioscorea species, known for its anti-inflammatory and anti-cancer properties.
Dioscorin: A protein with antioxidant properties, also found in yams.
Dioscin: Another saponin with potential anti-tumor and anti-inflammatory effects.
Uniqueness of Dioscoretine
This compound is unique due to its specific hypoglycemic activity, which makes it a promising candidate for the development of anti-diabetic medications. Unlike other compounds in the Dioscorea genus, this compound has shown significant potential in lowering blood sugar levels, making it a valuable addition to the arsenal of natural compounds used in diabetes management .
Properties
CAS No. |
128637-87-6 |
|---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-(5-hydroxy-2-methyl-2-azabicyclo[2.2.2]octan-5-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H23NO3/c1-9(5-12(15)16)6-13(17)7-11-4-3-10(13)8-14(11)2/h9-11,17H,3-8H2,1-2H3,(H,15,16) |
InChI Key |
YWVYEZNFPRWGMM-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)O)CC1(CC2CCC1CN2C)O |
Isomeric SMILES |
C[C@H](CC(=O)O)CC1(C[C@H]2CC[C@@H]1CN2C)O |
Canonical SMILES |
CC(CC(=O)O)CC1(CC2CCC1CN2C)O |
Synonyms |
dioscoretine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



